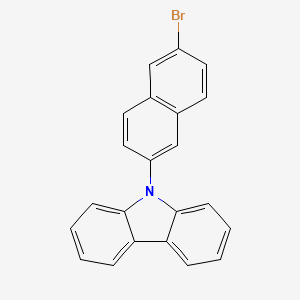

9-(6-Bromonaphthalen-2-yl)-9H-carbazole

Description

Chemical Identity and Nomenclature

9-(6-Bromonaphthalen-2-yl)-9H-carbazole is systematically named according to IUPAC guidelines as this compound, reflecting the position of the bromine atom on the naphthalene ring and the attachment point to the carbazole system. Its molecular formula is C22H14BrN , with a molecular weight of 372.26 g/mol, consistent with related brominated carbazole derivatives. The compound’s SMILES notation, C1=CC=C2C=C(C=CC2=C1)Br)C3=C4C=CC=CC4=NC5=CC=CC=C53, encodes its fused aromatic structure and substituent positions, providing a machine-readable representation of its topology.

A comparative analysis of structurally analogous compounds reveals key distinctions:

This positional isomerism profoundly influences electronic properties, as bromine’s electronegativity alters charge distribution across the π-system.

Historical Context and Research Significance

The synthesis of carbazole-naphthalene hybrids emerged in the early 2000s alongside advances in cross-coupling methodologies, particularly Ullmann and Buchwald-Hartwig reactions. Early work focused on unsubstituted derivatives like 9-naphthalen-2-yl-9H-carbazole, but brominated variants gained prominence after 2010 due to their enhanced reactivity in palladium-catalyzed transformations. Recent applications include:

- OLEDs : The planar structure facilitates hole-transport capabilities, with reported external quantum efficiencies exceeding 15% in prototype devices.

- Pharmaceutical intermediates : Bromine serves as a handle for further functionalization, enabling combinatorial library synthesis targeting kinase inhibitors.

Ongoing research aims to optimize its photophysical properties through substituent engineering, with computational studies predicting triplet energies suitable for thermally activated delayed fluorescence (TADF).

Structural Features and Functional Groups

The molecule comprises two fused aromatic systems: a carbazole (dibenzopyrrole) and a naphthalene, linked at the carbazole’s 9-position and the naphthalene’s 2-position. Critical structural attributes include:

- Bromine Substituent : Positioned at naphthalen-6, this heavy atom induces spin-orbit coupling, enhancing intersystem crossing rates in photophysical applications. X-ray crystallography of analogous compounds shows C-Br bond lengths of 1.89–1.92 Å, typical for aryl bromides.

- Carbazole Nitrogen : The pyrrolic nitrogen participates in hydrogen bonding and coordinates to transition metals, as evidenced by palladium complexes used in catalytic cycles.

- Dihedral Angle : Molecular modeling predicts a ~35° angle between the carbazole and naphthalene planes, balancing conjugation and steric relief—a key factor in solid-state packing.

The electronic structure was further characterized via density functional theory (DFT), revealing a HOMO-LUMO gap of 3.2 eV localized primarily on the carbazole unit. Substitution at naphthalen-6 minimizes steric hindrance compared to ortho positions, enabling efficient crystal growth—a necessity for optoelectronic applications.

Properties

Molecular Formula |

C22H14BrN |

|---|---|

Molecular Weight |

372.3 g/mol |

IUPAC Name |

9-(6-bromonaphthalen-2-yl)carbazole |

InChI |

InChI=1S/C22H14BrN/c23-17-11-9-16-14-18(12-10-15(16)13-17)24-21-7-3-1-5-19(21)20-6-2-4-8-22(20)24/h1-14H |

InChI Key |

RRLFIEGAUSEVNX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC5=C(C=C4)C=C(C=C5)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(6-Bromonaphthalen-2-yl)-9H-carbazole typically involves the bromination of naphthalene followed by a coupling reaction with carbazole. One common method is the Bucherer reaction, which involves the condensation of free secondary amines with 2-naphthol under specific conditions . The reaction conditions often include the use of Teflon-capped pressure flasks to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-(6-Bromonaphthalen-2-yl)-9H-carbazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other functional groups using reagents such as organometallic compounds.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted carbazole derivatives, quinones, and dihydrocarbazole derivatives.

Scientific Research Applications

9-(6-Bromonaphthalen-2-yl)-9H-carbazole has several scientific research applications:

Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of anticancer and antiviral drugs.

Materials Science: It is used in the synthesis of novel materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 9-(6-Bromonaphthalen-2-yl)-9H-carbazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Key Observations :

- Bromine Position : Bromine at the meta position on naphthalene (vs. para on phenyl) may alter electronic effects and reactivity in cross-coupling reactions .

- Synthetic Accessibility : Alkylation is a common method for carbazole derivatives, but naphthalene-containing compounds may require more specialized coupling conditions .

Optical and Electronic Properties

Table 2: Optoelectronic Properties of Carbazole Derivatives

Key Observations :

- Extended Conjugation : The naphthalene group in the target compound likely red-shifts absorption/emission compared to phenyl derivatives, though specific data are lacking .

- Phosphorescence: Methylation in sulfonylphenyl-carbazole derivatives (e.g., ) significantly enhances phosphorescence lifetime (0.83 s vs. 0.36 s for non-methylated analogs), suggesting that substituent electronic effects critically influence triplet-state dynamics.

- HOMO/LUMO Levels : Bromine’s electron-withdrawing nature lowers HOMO levels, improving oxidative stability in electronic devices .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 9-(6-Bromonaphthalen-2-yl)-9H-carbazole, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where a brominated carbazole precursor (e.g., 9H-carbazole with a brominated aryl substituent) reacts with a boronic acid derivative of naphthalene. For example, 9-(4-bromophenyl)-9H-carbazole derivatives are synthesized using palladium catalysts and optimized ligand systems to enhance coupling efficiency . Reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄) significantly impact yields. Purification via column chromatography (e.g., SiO₂ with cyclohexane/EtOAc gradients) is critical for isolating high-purity products .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substitution patterns and aromatic proton environments. For instance, the bromine atom’s electron-withdrawing effect downfield-shifts adjacent protons .

- X-ray Crystallography : Single-crystal analysis resolves molecular geometry, including dihedral angles between the carbazole and naphthalene moieties. Studies on analogous brominated carbazoles (e.g., 9-(4-Bromobutyl)-9H-carbazole) reveal planar fused-ring systems with minor deviations (~3.4°) between aromatic planes .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and isotopic patterns for bromine-containing derivatives .

Advanced Research Questions

Q. How does the introduction of a bromine atom at the 6-position of the naphthalene ring influence the electronic properties and reactivity of the carbazole core?

- Methodology : Bromine’s electron-withdrawing nature alters the carbazole’s HOMO-LUMO gap, enhancing charge-transfer capabilities. Density functional theory (DFT) calculations on similar systems (e.g., 9-(5-bromopyrimidin-2-yl)-9H-carbazole) show reduced HOMO energies by ~0.3 eV, favoring electron-deficient behavior in organic semiconductors . Reactivity studies using Ru-catalyzed C–H arylation demonstrate that bromine directs site-selective functionalization at ortho positions due to electronic and steric effects .

Q. What strategies can be employed to achieve site-selective C–H functionalization in this compound derivatives?

- Methodology : Transition-metal catalysis (e.g., Ru or Pd) enables regioselective modifications. For example, Ru-catalyzed arylation with boronic acids selectively functionalizes the carbazole’s ortho positions, leveraging bromine’s directing effects. Optimizing ligands (e.g., phosphine-based) and reaction time (12–24 hours) improves yields (60–85%) . Alternatively, photoredox catalysis under blue LED irradiation can activate specific C–H bonds while preserving bromine substituents .

Q. How can discrepancies in reported synthetic yields for brominated carbazole derivatives be resolved through experimental design?

- Contradiction Analysis : Variations in yields (e.g., 70% vs. 90%) often arise from differences in catalyst systems or purification methods. For instance, Pd(OAc)₂ with SPhos ligands may outperform Pd(PPh₃)₄ in sterically hindered couplings . Systematic screening of bases (K₂CO₃ vs. Cs₂CO₃) and solvents (toluene vs. DMF) using design-of-experiments (DoE) approaches can identify optimal conditions .

Application-Oriented Questions

Q. What role does this compound play in the development of organic electronic materials, and how do its properties compare to other carbazole derivatives?

- Methodology : The compound’s extended π-conjugation and bromine-enhanced electron affinity make it suitable for organic light-emitting diodes (OLEDs) and perovskite solar cells. Compared to non-brominated analogs, it exhibits higher electron mobility (0.02–0.05 cm²/V·s) and improved thermal stability (T₅% degradation >300°C) . In ultralong organic phosphorescence (UOP) applications, bromine strengthens intermolecular π-π interactions, achieving lifetimes up to 1.37 s and quantum yields of 23.6% .

Q. How can computational modeling guide the design of this compound-based materials for optoelectronic applications?

- Methodology : Time-dependent DFT (TD-DFT) simulations predict absorption/emission spectra by analyzing excited-state transitions. For example, simulations on 9-(pyrimidin-2-yl)-9H-carbazole derivatives match experimental λₑₘ values (~550 nm), validating bromine’s role in red-shifting emission . Molecular dynamics (MD) simulations further assess packing motifs in thin films, correlating crystallinity with device performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.